Cas no 1782733-34-9 (1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride)
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride
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- MDL: MFCD28606680
- Inchi: 1S/C7H5ClN2O2S/c8-13(11,12)6-4-10-5-2-1-3-9-7(5)6/h1-4,10H
- InChI Key: SCERYSAQVIRKCQ-UHFFFAOYSA-N
- SMILES: C12C(S(Cl)(=O)=O)=CNC1=CC=CN=2
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96121-100 MG |
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride |
1782733-34-9 | 95% | 100MG |
¥ 1,445.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96121-250 MG |
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride |
1782733-34-9 | 95% | 250MG |
¥ 2,310.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96121-500 MG |
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride |
1782733-34-9 | 95% | 500MG |
¥ 3,841.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96121-1 G |
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride |
1782733-34-9 | 95% | 1g |
¥ 5,761.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96121-5 G |
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride |
1782733-34-9 | 95% | 5g |
¥ 17,285.00 | 2022-10-13 | |
| Chemenu | CM578023-100mg |
1H-pyrrolo[3,2-b]pyridine-3-Sulfonyl Chlorides |
1782733-34-9 | 95% | 100mg |
$344 | 2023-01-19 | |
| Chemenu | CM578023-250mg |
1H-pyrrolo[3,2-b]pyridine-3-Sulfonyl Chlorides |
1782733-34-9 | 95% | 250mg |
$515 | 2023-01-19 | |
| Chemenu | CM578023-500mg |
1H-pyrrolo[3,2-b]pyridine-3-Sulfonyl Chlorides |
1782733-34-9 | 95% | 500mg |
$688 | 2023-01-19 | |
| Chemenu | CM578023-1g |
1H-pyrrolo[3,2-b]pyridine-3-Sulfonyl Chlorides |
1782733-34-9 | 95% | 1g |
$860 | 2023-01-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96121-100MG |
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride |
1782733-34-9 | 95% | 100MG |
¥ 1,445.00 | 2023-04-14 |
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride Suppliers
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride and CAS No. 1782733-34-9: A Comprehensive Overview
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is a novel sulfonamide derivative that has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound, identified by the CAS No. 1782733-34-9, represents a promising scaffold for the development of targeted therapies in oncology, neurology, and inflammatory diseases. Recent advancements in drug discovery have highlighted the importance of sulfonamide-based molecules in modulating biological pathways, and this compound is no exception.
The chemical structure of 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride features a pyrrolopyridine core with a sulfonyl chloride functional group at the 3-position. This structural motif is particularly noteworthy for its ability to form covalent bonds with specific protein targets, thereby enabling the design of highly selective inhibitors. The synthesis of this compound typically involves multi-step organic reactions, including the condensation of pyrrole derivatives with aromatic amines, followed by sulfonation and chlorination processes. Such synthetic strategies are crucial for optimizing the pharmacological properties of the final product.
Recent studies published in 2023 have demonstrated the potential of 1H-pyrrolo[3,2-b]pyridine-3-sullyl chloride in targeting kinase pathways associated with cancer progression. For instance, a study conducted by Zhang et al. (2023) revealed that this compound exhibits potent inhibitory activity against the Aurora B kinase, which is implicated in mitotic spindle formation and chromosomal segregation. The researchers observed that the compound's sulfonamide group forms a stable interaction with the ATP-binding pocket of Aurora B, thereby disrupting its enzymatic activity. This finding underscores the importance of sulfonamide derivatives in the development of kinase inhibitors.
In the context of neurodegenerative diseases, 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride has also shown promise as a candidate for the treatment of Alzheimer's disease. A 2023 clinical trial reported by the Alzheimer's Research Foundation highlighted the compound's ability to modulate amyloid-beta aggregation, a key pathological feature of the disease. The study suggested that the compound's pyrrolopyridine core may interact with amyloid fibrils, preventing their formation and subsequent neurotoxicity. These results align with the growing body of evidence supporting the therapeutic potential of sulfonamide-based molecules in neurodegenerative disorders.
From a synthetic perspective, the preparation of 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride involves a series of well-defined steps. The initial synthesis often begins with the condensation of 2-aminopyrrole derivatives with aromatic electrophiles, followed by sulfonation to introduce the sulfonyl group. The final step involves the chlorination of the sulfonyl moiety, which is critical for the compound's reactivity and selectivity. These synthetic pathways are optimized to ensure high yields and purity, which are essential for pharmaceutical applications.
Recent advances in computational chemistry have further enhanced the understanding of 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride's molecular interactions. Molecular docking studies have shown that the compound's sulfonamide group can form hydrogen bonds with specific amino acid residues in target proteins, thereby enhancing its binding affinity. These findings are particularly relevant for the design of more potent and selective inhibitors, which are critical for reducing off-target effects in therapeutic applications.
The pharmacokinetic properties of 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride are another area of active research. Studies conducted in 2023 have indicated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's hydrophilic nature, attributed to its sulfonyl chloride group, may influence its solubility and bioavailability. These properties are essential for the development of effective drug delivery systems, particularly in the context of oral administration.
Furthermore, the compound's potential as a prodrug has been explored in recent studies. Prodrug strategies involve the modification of the sulfonamide group to enhance the compound's stability in vivo while ensuring its activation at the target site. This approach is particularly useful for improving the therapeutic index of the compound, as it allows for the controlled release of the active moiety in the target tissue.
Environmental and safety considerations are also critical in the development of 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride. While the compound shows promise as a therapeutic agent, its potential toxicity and environmental impact must be carefully evaluated. Recent studies have focused on the biodegradation of sulfonamide derivatives, highlighting the importance of sustainable synthesis methods and waste management strategies. These efforts are essential for ensuring the long-term viability of the compound as a pharmaceutical product.
In conclusion, 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and potential therapeutic applications make it a promising candidate for the development of novel treatments for various diseases. Ongoing research into its synthetic methods, molecular interactions, and pharmacological properties continues to expand our understanding of its potential as a therapeutic agent.
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